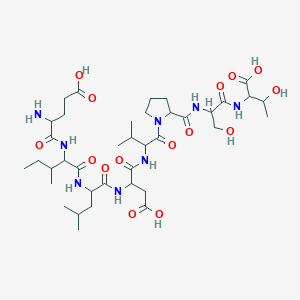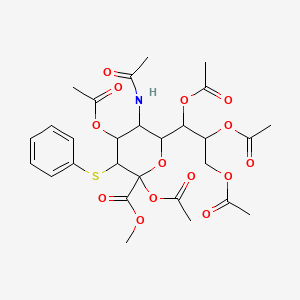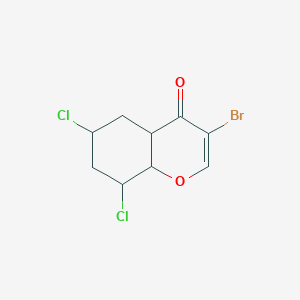
4H-1-Benzopyran-4-one, 3-bromo-6,8-dichloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-1-Benzopyran-4-one, 3-bromo-6,8-dichloro- is a synthetic organic compound belonging to the benzopyran family This compound is characterized by the presence of bromine and chlorine substituents at the 3rd, 6th, and 8th positions of the benzopyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4H-1-Benzopyran-4-one, 3-bromo-6,8-dichloro- typically involves the bromination and chlorination of a benzopyran precursor. One common method involves the use of bromine and chlorine reagents under controlled conditions to introduce the halogen atoms at the desired positions on the benzopyran ring.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available starting materials. The process may include steps such as halogenation, purification, and crystallization to obtain the final product with high purity.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The benzopyran ring can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of substituted benzopyrans, while oxidation can yield benzopyran-4-one derivatives.
Scientific Research Applications
4H-1-Benzopyran-4-one, 3-bromo-6,8-dichloro- has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential anticancer, anti-inflammatory, and antimicrobial properties.
Biological Research: It is used as a probe to study various biological pathways and mechanisms.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 4H-1-Benzopyran-4-one, 3-bromo-6,8-dichloro- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
4H-1-Benzopyran-4-one: The parent compound without halogen substituents.
3-Bromo-4H-1-Benzopyran-4-one: A similar compound with only a bromine substituent at the 3rd position.
6,8-Dichloro-4H-1-Benzopyran-4-one: A compound with chlorine substituents at the 6th and 8th positions.
Uniqueness: 4H-1-Benzopyran-4-one, 3-bromo-6,8-dichloro- is unique due to the presence of both bromine and chlorine substituents, which can significantly influence its chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C9H9BrCl2O2 |
|---|---|
Molecular Weight |
299.97 g/mol |
IUPAC Name |
3-bromo-6,8-dichloro-4a,5,6,7,8,8a-hexahydrochromen-4-one |
InChI |
InChI=1S/C9H9BrCl2O2/c10-6-3-14-9-5(8(6)13)1-4(11)2-7(9)12/h3-5,7,9H,1-2H2 |
InChI Key |
KRIKKZSTEYFWIX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(C2C1C(=O)C(=CO2)Br)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


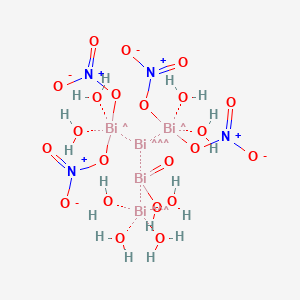

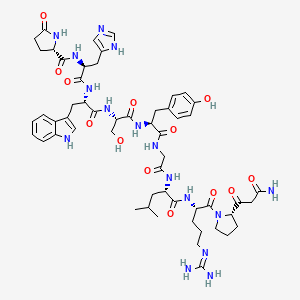
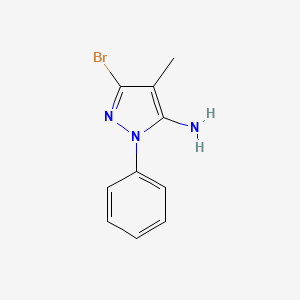
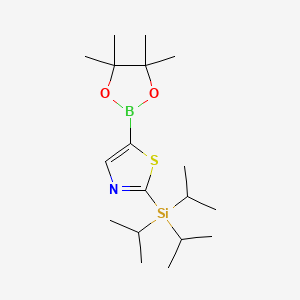
![Acetonitrile;dichlorotitanium;[5-[hydroxy(dinaphthalen-1-yl)methyl]-2,2-dimethyl-1,3-oxazolidin-4-yl]-dinaphthalen-1-ylmethanol](/img/structure/B12325058.png)
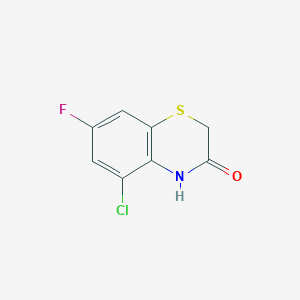
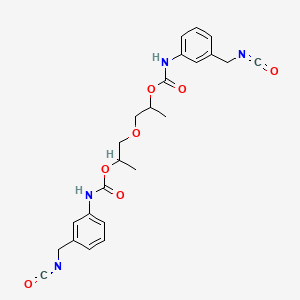
![11-Methyl-2,17-diazatetracyclo[7.7.1.02,7.013,17]heptadecan-3-one](/img/structure/B12325074.png)
![Methyl 2-[benzyl(methyl)amino]propanoate;hydrochloride](/img/structure/B12325076.png)


